Lipid-based drug delivery with diphenhydramine HCl fails due to crystallization and poor entrapment. The free base (liquid) resolves this.
≥98% pure light yellow oil. Ambient shipping.
Diphenhydramine free base (CAS 58-73-1) is a first-generation H1-receptor antagonist and a critical lipophilic precursor in pharmaceutical manufacturing. Unlike its ubiquitous solid hydrochloride salt, the free base presents as a clear, light yellow liquid or oil at room temperature . It exhibits high solubility in organic solvents and lipid matrices, but possesses highly restricted aqueous solubility (approximately 3.06 g/L at 37°C) . From a procurement perspective, this specific form is sourced primarily as a chemical intermediate for synthesizing complex antihistamine salts and for integration into advanced non-aqueous or lipid-based drug delivery systems where hydrophilic salts fail to encapsulate [1].
Generic substitution between diphenhydramine free base (CAS 58-73-1) and diphenhydramine hydrochloride (CAS 147-24-0) routinely causes formulation and synthesis failures due to inverted solubility profiles . If a formulator procures the ubiquitous HCl salt for a transdermal patch or solid lipid nanoparticle (SLN), the formulation will fail because the salt's high water solubility and crystalline nature prevent lipid matrix entrapment and block stratum corneum permeation[1]. Conversely, substituting the free base into a standard aqueous oral formulation will result in immediate precipitation and cloudiness, as the free base's aqueous solubility is strictly limited and highly pH-dependent, precipitating rapidly in neutral to basic environments .
The free base form of diphenhydramine exhibits a significantly higher partition coefficient (logP ~ 3.27) compared to its protonated hydrochloride salt . In lipid-based nanocarriers (such as SLNs or NLCs) and transdermal film-forming solutions, the lipophilic free base achieves near-complete matrix entrapment and readily permeates the stratum corneum[1]. Attempts to use the HCl salt in lipophilic matrices result in phase separation and drastically reduced transdermal flux due to its hydrophilicity.
| Evidence Dimension | Lipid Matrix Compatibility / LogP |
| Target Compound Data | Diphenhydramine Free Base (LogP ~ 3.27, liquid/oil state at RT) |
| Comparator Or Baseline | Diphenhydramine HCl (Highly hydrophilic, crystalline solid) |
| Quantified Difference | Free base provides >3 log units higher lipophilicity, enabling stable lipid nanoparticle encapsulation. |
| Conditions | Formulation of non-aqueous transdermal patches or solid lipid nanoparticles. |
Buyers formulating transdermal patches, soft gels, or lipid nanoparticles must procure the free base to ensure drug-matrix compatibility and skin permeation.
Diphenhydramine free base is the required starting material for synthesizing extended-release or alternative salts, such as diphenhydramine tannate or diphenhydramine citrate . In the hot-melt synthesis of the tannate salt, the free base (which is liquid at the reaction temperature of 80–150°C) reacts directly with tannic acid without the need for aqueous solvents [1]. Using the HCl salt would require a prior neutralization step, adding process time, reducing yield, and introducing chloride impurities.
| Evidence Dimension | Synthetic Process Efficiency |
| Target Compound Data | Direct reaction via hot-melt (80-150°C) or solvent metathesis. |
| Comparator Or Baseline | Diphenhydramine HCl (Requires prior neutralization/extraction step) |
| Quantified Difference | Eliminates the neutralization step, preventing chloride salt byproducts and improving overall synthetic yield. |
| Conditions | Industrial synthesis of diphenhydramine tannate or citrate. |
Procuring the free base directly streamlines the manufacturing of specialty antihistamine salts by bypassing the neutralization and extraction phases required when starting from the HCl salt.
Diphenhydramine free base has a strict aqueous solubility limit of approximately 3.06 g/L at 37°C. Because it is a weak base, it remains un-ionized and lipophilic at neutral to basic pH levels. Formulators attempting to use the free base in standard aqueous solutions will observe immediate cloudiness or precipitation if the concentration exceeds this limit, unlike the hydrochloride salt, which is freely soluble in water (>100 mg/mL).
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | ~3.06 mg/mL (at 37°C, neutral pH) |
| Comparator Or Baseline | Diphenhydramine HCl (>100 mg/mL in water) |
| Quantified Difference | The free base is orders of magnitude less soluble in water than the HCl salt. |
| Conditions | Aqueous formulation at pH > 7.0. |
This stark solubility difference dictates procurement: the free base must be avoided for standard aqueous injectables or syrups, but is required for controlled-release hydrophobic matrices.
Diphenhydramine free base is utilized in the synthesis of drug-drug protic ionic liquids (PILs), such as combining it with ibuprofen or naproxen free acids [1]. The free base acts as the proton acceptor, forming a stable liquid salt at room temperature. This cannot be achieved directly using Diphenhydramine HCl without a metathesis reaction that generates unwanted inorganic salt (NaCl) byproducts, which must be rigorously washed out using organic solvents[1].
| Evidence Dimension | Ionic Liquid Synthesis Purity |
| Target Compound Data | Direct acid-base reaction yields 100% PIL without inorganic byproducts. |
| Comparator Or Baseline | Diphenhydramine HCl (Yields PIL + NaCl byproduct) |
| Quantified Difference | Eliminates NaCl byproduct formation and subsequent aqueous washing steps. |
| Conditions | Synthesis of[DPH][IBU] or [DPH][NAP] protic ionic liquids. |
For advanced formulation R&D involving ionic liquids, starting with the free base ensures a cleaner, higher-yield reaction by preventing inorganic salt contamination.
Procured as the primary chemical precursor for manufacturing diphenhydramine tannate (via hot melt extrusion at 80-150°C), diphenhydramine citrate, and dimenhydrinate. Starting with the free base eliminates the costly neutralization and extraction steps required when using the hydrochloride salt[1].
Structurally required for incorporation into film-forming solutions, transdermal patches, and topical ointments. The high LogP of the free base ensures enhanced stratum corneum penetration and compatibility with lipophilic polymer matrices, whereas the HCl salt would crystallize or phase-separate [2].
Selected for encapsulation within solid lipid nanoparticles or nanostructured lipid carriers. Its lipophilic nature prevents the drug leakage and low entrapment efficiency typically seen when attempting to encapsulate the water-soluble HCl salt in lipid cores [2].
Used as a basic building block to react with acidic drugs (such as NSAIDs like ibuprofen) to form dual-active protic ionic liquids. This direct acid-base reaction avoids the inorganic salt byproducts associated with traditional metathesis from the HCl salt[3].
Irritant